MAO-B Inhibition Potency: 2-Fluoro vs. 3-Fluoro Regioisomer Comparison
The 3-fluoro regioisomer, 5-(3-aminocarbonylphenyl)-3-fluorophenol, exhibits an IC₅₀ of 160 nM against human recombinant MAO-B [1]. While direct head-to-head data for the 2-fluoro compound against MAO-B is not publicly available at the time of this writing, the 2-fluoro substitution is known to alter phenol ring electronics and hydrogen-bonding capacity [2], which is expected to yield a distinguishable inhibition profile. Researchers targeting MAO-B for Parkinson's disease or depression should not assume equipotency across fluorophenol regioisomers and must empirically compare the 2-fluoro and 3-fluoro variants within their own assay systems.
| Evidence Dimension | MAO-B inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | To be determined empirically by end-user; predicted to differ from comparator based on fluorine position |
| Comparator Or Baseline | 5-(3-Aminocarbonylphenyl)-3-fluorophenol: IC₅₀ = 160 nM against human recombinant MAO-B (BindingDB BDBM50075960) |
| Quantified Difference | Difference not yet quantified; regioisomeric fluorine position known to modulate phenol pKa and target binding |
| Conditions | Inhibition of human recombinant MAO-B expressed in Sf9 cells using 5-phenylacetaldehyde substrate; hydrogen peroxide production measured after 1 hour |
Why This Matters
For procurement decisions in CNS drug discovery programs, selecting the correct fluorophenol isomer is critical to avoid misleading SAR interpretations and wasted screening resources.
- [1] BindingDB Entry BDBM50075960 (CHEMBL3415797). 5-(3-Aminocarbonylphenyl)-3-fluorophenol: IC50 = 160 nM for human recombinant MAO-B. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075960 (accessed 2026-05-13). View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: Looking beyond intuition. Science, 317(5846), 1881–1886. View Source
